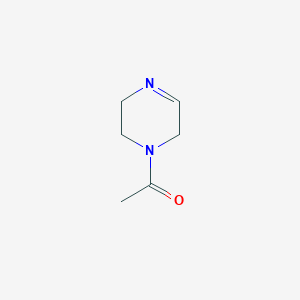
3-(3-Hydrazinyl-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is a heterocyclic compound with the molecular formula C6H9N5O3 and a molecular weight of 199.17 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) typically involves the assembly of the triazine ring from triazole-containing starting materials or the construction of a triazole ring from triazine-containing compounds . The reaction conditions often include the use of hydrazine derivatives and appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antidiabetic properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and oxo groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
Triazavirin: Known for its antiviral properties.
Deaza analogs: Characterized for their antidiabetic activity.
Uniqueness
1,2,4-Triazine-6-propanoicacid,3-hydrazino-2,5-dihydro-5-oxo-(9CI) is unique due to its specific chemical structure, which includes a triazine ring and hydrazino group
Propiedades
Fórmula molecular |
C6H9N5O3 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
3-(3-hydrazinyl-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid |
InChI |
InChI=1S/C6H9N5O3/c7-9-6-8-5(14)3(10-11-6)1-2-4(12)13/h1-2,7H2,(H,12,13)(H2,8,9,11,14) |
Clave InChI |
JFLDAZSIUKHANL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C1=NN=C(NC1=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)



![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)




![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)

